molecular formula C6H12N2O B12988252 3-(Methylamino)piperidin-2-one

3-(Methylamino)piperidin-2-one

Cat. No.: B12988252
M. Wt: 128.17 g/mol
InChI Key: FLZGFOMTBMUXGD-UHFFFAOYSA-N
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Description

3-(Methylamino)piperidin-2-one is a chemical compound with a piperidine ring structure It is a derivative of piperidin-2-one, where a methylamino group is attached to the third carbon atom of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)piperidin-2-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one with methylamine. This reaction typically requires the presence of a base, such as sodium hydride, to deprotonate the piperidin-2-one and facilitate the nucleophilic attack by methylamine .

Another method involves the asymmetric synthesis of N-protected 3-methylpiperidin-2-one. This process uses commercially available D-phenylglycinol and delta-valerolactone as starting materials. The hydroxyl group can be protected or unprotected during the alkylation process, which affects the consumption of s-BuLi and the diastereomeric excess of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted piperidin-2-one derivatives.

Mechanism of Action

The mechanism of action of 3-(Methylamino)piperidin-2-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to the active site of the target enzyme or receptor, leading to inhibition or modulation of its activity .

Comparison with Similar Compounds

Similar Compounds

    Piperidin-2-one: The parent compound without the methylamino group.

    N-Methylpiperidin-2-one: A similar compound with a methyl group attached to the nitrogen atom.

    3-Aminopiperidin-2-one: A compound with an amino group instead of a methylamino group at the third carbon.

Uniqueness

3-(Methylamino)piperidin-2-one is unique due to the presence of the methylamino group at the third carbon, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

3-(methylamino)piperidin-2-one

InChI

InChI=1S/C6H12N2O/c1-7-5-3-2-4-8-6(5)9/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

FLZGFOMTBMUXGD-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCNC1=O

Origin of Product

United States

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